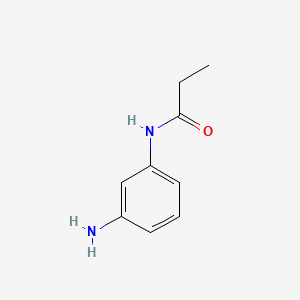

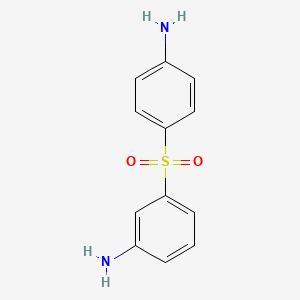

3-(4-Aminophenyl)sulfonylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-Aminophenyl)sulfonylaniline and its derivatives involves various chemical strategies. One approach involves the electrophilic fluorination of a benzylic sulfonate, followed by a palladium-catalyzed cross-coupling reaction (Liu, Dockendorff, & Taylor, 2001). Another method employs the CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts, which is tolerant to a wide range of functional groups and provides a route to 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).

Molecular Structure Analysis

The molecular structure and crystal packing of 3-(4-Aminophenyl)sulfonylaniline derivatives reveal significant geometrical constancy despite the electronic effects of substituents. Charge redistribution primarily occurs from the amino to the sulfonyl group, affecting C–N and C–S distances and enhancing the quinoid character of the phenylene group. The electronic effects of substituents are transmitted inductively, affecting the S–C distance without increasing the quinoid character of the phenylene attached (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

3-(4-Aminophenyl)sulfonylaniline undergoes various chemical reactions, including electrophilic substitutions and coupling reactions. Its sulfone group makes it a versatile intermediate for further functionalization, such as in the synthesis of sulfonamide and carbamate derivatives, which are explored for their biological activities (Janakiramudu et al., 2017).

Propiedades

IUPAC Name |

3-(4-aminophenyl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZWXKBGSQATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876754 |

Source

|

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)sulfonylaniline | |

CAS RN |

34262-32-3 |

Source

|

| Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)